2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of bromine atoms at the 2 and 7 positions, and methoxy and methyl groups attached to the phenyl rings at the 9 position of the fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene typically involves a multi-step process. One common method includes the bromination of 9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing bromine atoms and the electron-donating methoxy groups. These substituents affect the compound’s electronic properties, making it a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-diphenyl-9H-fluorene: Lacks the methoxy and methyl groups, resulting in different reactivity and applications.
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene: Similar but without the methyl groups, affecting its steric and electronic properties.
Uniqueness
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene is unique due to the specific combination of bromine, methoxy, and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized materials and compounds.
Properties
CAS No. |
675603-45-9 |
---|---|
Molecular Formula |
C29H24Br2O2 |
Molecular Weight |
564.3 g/mol |
IUPAC Name |
2,7-dibromo-9,9-bis(4-methoxy-3-methylphenyl)fluorene |
InChI |
InChI=1S/C29H24Br2O2/c1-17-13-19(5-11-27(17)32-3)29(20-6-12-28(33-4)18(2)14-20)25-15-21(30)7-9-23(25)24-10-8-22(31)16-26(24)29/h5-16H,1-4H3 |
InChI Key |
BJQRITQEMQPLOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC(=C(C=C5)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.